Cas no 80166-90-1 (5-bromo-7-nitro-indoline)

5-bromo-7-nitro-indoline structure
5-bromo-7-nitro-indoline structure
Product Name:5-bromo-7-nitro-indoline
CAS-Nr.:80166-90-1
MF:C8H7BrN2O2
MW:243.057380914688
MDL:MFCD00005708
CID:60191
PubChem ID:3018911
Update Time:2024-10-27

5-bromo-7-nitro-indoline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-Bromo-7-nitroindoline
    • 5-Bromo-7-Nitro-2,3-dihydro-1H-indole
    • 5-bromo-7-nitro-2,3-dihydro-indole
    • Einecs 279-411-4
    • 1H-INDOLE, 5-BROMO-2,3-DIHYDRO-7-NITRO-
    • PubChem7507
    • 5-bromo-7-nitro-indoline
    • VXKXMHDXFLFIFI-UHFFFAOYSA-N
    • KM2019
    • SBB067124
    • 5-Bromo-7-nitroindoline, AldrichCPR
    • 5-BROMO-7-NITRO-1H INDOLINE
    • VI30476
    • TRA0046001
    • FCH1320216
    • RL05090
    • MB00171
    • BC003
    • DS-18246
    • A9946
    • MFCD00005708
    • 80166-90-1
    • B-8956
    • NS00060187
    • FT-0620152
    • DTXSID701001044
    • AC-27810
    • 5-bromo-7nitroindoline
    • SCHEMBL768764
    • CS-W008381
    • F10386
    • AKOS015834750
    • 5-Bromo-2,3-dihydro-7-nitro-1H-indole (ACI)
    • Indoline, 5-bromo-7-nitro- (7CI)
    • DB-056415
    • MDL: MFCD00005708
    • Inchi: 1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2
    • InChI-Schlüssel: VXKXMHDXFLFIFI-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C2NCCC=2C=C(Br)C=1)=O
    • BRN: 1373199

Berechnete Eigenschaften

  • Genaue Masse: 241.96900
  • Monoisotopenmasse: 241.969
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 219
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 57.8
  • XLogP3: 2.5

Experimentelle Eigenschaften

  • Farbe/Form: Hellgelber Kristall
  • Dichte: 1.7040
  • Schmelzpunkt: 133-136°C
  • Siedepunkt: 344.2 °C at 760 mmHg
  • Flammpunkt: 162 °C
  • Brechungsindex: 1.64
  • Wasserteilungskoeffizient: Insoluble in water.
  • PSA: 57.85000
  • LogP: 2.98650

5-bromo-7-nitro-indoline Sicherheitsinformationen

5-bromo-7-nitro-indoline Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

5-bromo-7-nitro-indoline Preismehr >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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5-bromo-7-nitro-indoline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride Solvents: Acetic acid ;  rt; 2 h, 90 °C
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referenz
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Acetyl chloride ;  rt; 1.5 h, 90 °C
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referenz
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hexylamine Solvents: Chloroform-d ;  90 min
Referenz
Optically Induced Linking of Protein and Nanoparticles to Gold Surfaces
Moth-Poulsen, Kasper; et al, Bioconjugate Chemistry, 2010, 21(6), 1056-1061

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
1.2 -
Referenz
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid
1.2 Reagents: Sulfuric acid ,  Nitric acid
1.3 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol
Referenz
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
2.2 -
Referenz
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referenz
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Acetic acid ;  rt; 1.5 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referenz
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
2.2 -
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
5.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
6.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
6.2 -
Referenz
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
3.2 -
4.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
5.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
6.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
7.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
7.2 -
Referenz
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Water Solvents: Dichloromethane ,  1,4-Dioxane
Referenz
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Referenz
Light-sensitive protecting groups for amines and alcohols: the photosolvolysis of N-substituted 7-nitroindolines
Hassner, Alfred; et al, Synlett, 2007, (15), 2405-2409

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referenz
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referenz
A rapid and clean synthetic approach to cyclic peptides via micro-flow peptide chain elongation and photochemical cyclization: synthesis of a cyclic RGD peptide
Mifune, Yuto; et al, Organic & Biomolecular Chemistry, 2016, 14(47), 11244-11249

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium thiosulfate Solvents: Ethanol ,  Water ;  62 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water
2.1 Reagents: Hexylamine Solvents: Chloroform-d ;  90 min
Referenz
Optically Induced Linking of Protein and Nanoparticles to Gold Surfaces
Moth-Poulsen, Kasper; et al, Bioconjugate Chemistry, 2010, 21(6), 1056-1061

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referenz
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
3.2 -
Referenz
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
4.2 -
Referenz
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Solvents: Acetic acid ;  rt; 2 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Trifluoroacetic acid ,  Sodium nitrate ;  0 °C; 30 min, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, rt
Referenz
The relation between position and chemical composition of bis-indole substituents determines their interactions with G-quadruplex DNA
Prasad, Bagineni ; et al, Chemistry - A European Journal, 2020, 26(43), 9561-9572

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
1.2 -
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
4.1 Catalysts: Chloroplatinic acid Solvents: Isopropanol ;  rt → 80 °C; 80 °C
5.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 - 60 min, rt; 1 h, 90 °C
5.2 -
Referenz
Wavelength-Selective Caged Surfaces: How Many Functional Levels Are Possible?
San Miguel, Veronica; et al, Journal of the American Chemical Society, 2011, 133(14), 5380-5388

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Dichloromethane ,  1,4-Dioxane
Referenz
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Solvents: Toluene ,  Tetramethylurea ;  -25 °C
Referenz
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

5-bromo-7-nitro-indoline Raw materials

5-bromo-7-nitro-indoline Preparation Products

5-bromo-7-nitro-indoline Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:80166-90-1)5-bromo-7-nitro-indoline
Bestellnummer:A9946
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 18:09
Preis ($):355.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:80166-90-1)5-溴-7-硝基二氢吲哚
Bestellnummer:LE2475161
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:41
Preis ($):discuss personally
Email:18501500038@163.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:80166-90-1)5-bromo-7-nitro-indoline
A9946
Reinheit:99%
Menge:25g
Preis ($):355.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80166-90-1)5-溴-7-硝基二氢吲哚
LE2475161
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Email